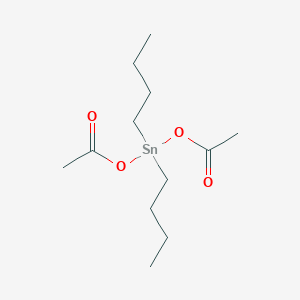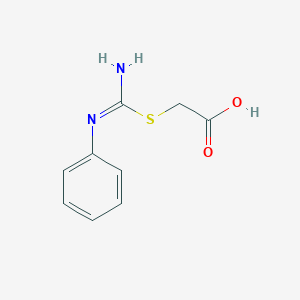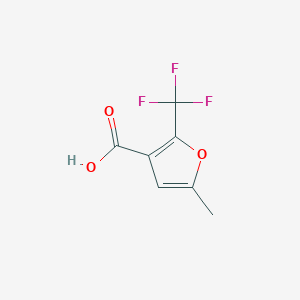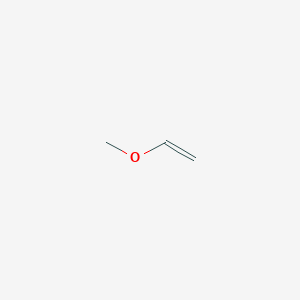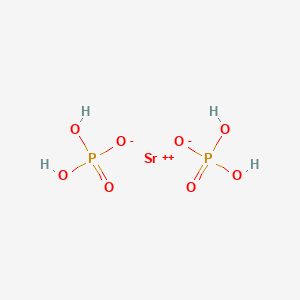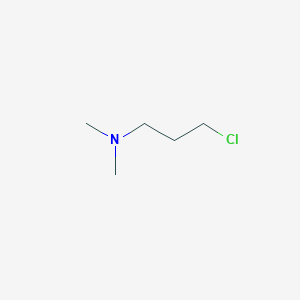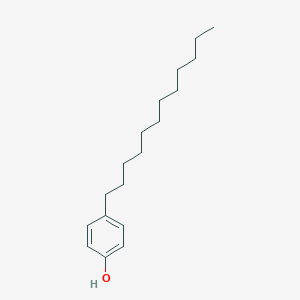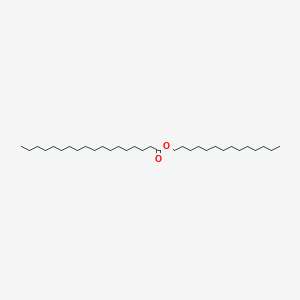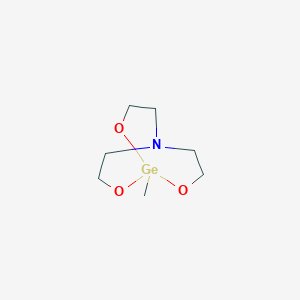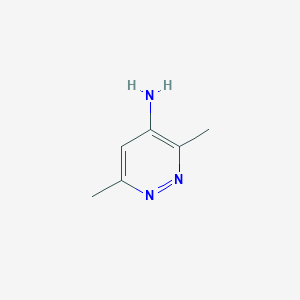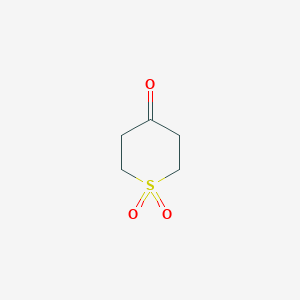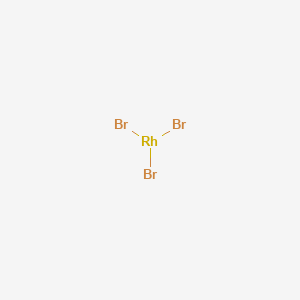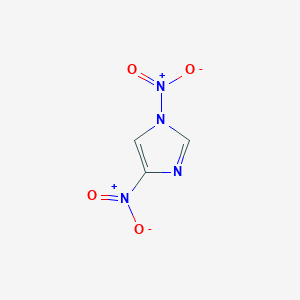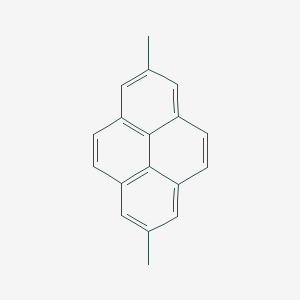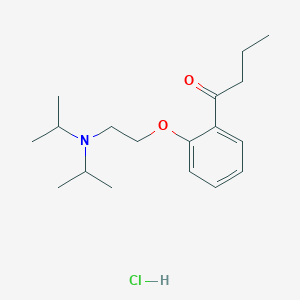
Ketocaine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketocaine hydrochloride is a chemical compound that is synthesized by the reaction of ketamine and cocaine. It is a local anesthetic that has gained popularity in the scientific community due to its unique properties. Ketocaine hydrochloride has been studied extensively for its potential use in laboratory experiments.
作用機序
The mechanism of action of Ketocaine hydrochloride is similar to that of other local anesthetics. It works by blocking the transmission of nerve impulses from the site of application to the brain. This results in a loss of sensation in the affected area. Ketocaine hydrochloride also has a mild vasoconstrictive effect, which helps to reduce bleeding at the site of application.
生化学的および生理学的効果
Ketocaine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of inflammatory mediators, such as histamine and prostaglandins. It also has a mild analgesic effect, which helps to reduce pain at the site of application. Ketocaine hydrochloride has been shown to have a relatively short duration of action, which makes it ideal for use in laboratory experiments.
実験室実験の利点と制限
Ketocaine hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively safe and effective local anesthetic that has been used extensively in animal experiments. It has a short duration of action, which makes it ideal for use in experiments that require repeated applications. Ketocaine hydrochloride has also been shown to have a mild analgesic effect, which can help to reduce pain and discomfort in animals.
However, there are also some limitations to the use of Ketocaine hydrochloride in laboratory experiments. It has a relatively short duration of action, which may not be suitable for experiments that require long-term anesthesia. It also has a mild vasoconstrictive effect, which can cause tissue damage if used in high concentrations.
将来の方向性
There are a number of future directions for research on Ketocaine hydrochloride. One area of research is the development of new formulations that have a longer duration of action. Another area of research is the investigation of the analgesic properties of Ketocaine hydrochloride. Finally, there is a need for further studies on the safety and efficacy of Ketocaine hydrochloride in humans.
Conclusion:
In conclusion, Ketocaine hydrochloride is a local anesthetic that has gained popularity in the scientific community due to its unique properties. It has been studied extensively for its potential use in laboratory experiments and has been found to be a safe and effective local anesthetic. Ketocaine hydrochloride has a number of advantages for use in laboratory experiments, but there are also some limitations to its use. Further research is needed to explore the potential of Ketocaine hydrochloride in various applications.
合成法
Ketocaine hydrochloride is synthesized by the reaction of ketamine and cocaine. The reaction takes place in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Ketocaine hydrochloride has been studied extensively for its potential use in laboratory experiments. It has been found to be an effective local anesthetic and has been used in various experiments involving animals. Ketocaine hydrochloride has also been studied for its potential use in pain management and as a treatment for various medical conditions.
特性
CAS番号 |
1092-47-3 |
|---|---|
製品名 |
Ketocaine hydrochloride |
分子式 |
C18H30ClNO2 |
分子量 |
327.9 g/mol |
IUPAC名 |
1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5;/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3;1H |
InChIキー |
KLTGHWCBYMXNQD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |
正規SMILES |
CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |
その他のCAS番号 |
1092-47-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



